

2,6-Dichloroisonicotinamide molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dichloroisonicotinamide

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An In-Depth Technical Guide to **2,6-Dichloroisonicotinamide**: Molecular Structure, Properties, and Applications

Executive Summary: **2,6-Dichloroisonicotinamide** is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-withdrawing chloro substituents and the amide functionality on the pyridine ring, make it a valuable precursor for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a technical resource for researchers and development professionals.

Introduction to 2,6-Dichloroisonicotinamide

2,6-Dichloroisonicotinamide, a member of the pyridine carboxamide class, is a compound of significant interest due to its functionalized heterocyclic scaffold. The pyridine ring is a common motif in bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions drastically influences the ring's reactivity, making it susceptible to nucleophilic substitution. This reactivity, combined with the versatile amide group at the 4-position, establishes **2,6-dichloroisonicotinamide** as a key intermediate in the synthesis of more complex molecular architectures. Its utility is particularly noted in the creation of antiviral and antifungal agents and as a foundational component for certain herbicides and plant growth regulators.^[1]

Molecular Structure and Physicochemical Properties

The structural and chemical characteristics of a molecule are fundamental to understanding its reactivity and potential applications.

Molecular Formula and Structure

The molecular formula for **2,6-Dichloroisonicotinamide** is $C_6H_4Cl_2N_2O$.^[2] Its IUPAC name is 2,6-dichloropyridine-4-carboxamide.^[2] The core of the molecule is a pyridine ring, with chlorine atoms substituting the hydrogen atoms at positions 2 and 6, and a carboxamide group at position 4.

Caption: Molecular structure of **2,6-Dichloroisonicotinamide**.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Source |
|---------------------------|------------------------------------|------------------------------|
| Molecular Formula | $C_6H_4Cl_2N_2O$ | PubChem ^[2] |
| Molecular Weight | 191.01 g/mol | ECHEMI ^[3] |
| Monoisotopic Mass | 189.9700681 Da | ECHEMI ^[3] |
| Melting Point | 202 °C | MySkinRecipes ^[1] |
| Boiling Point (Predicted) | 298.1 °C | MySkinRecipes ^[1] |
| IUPAC Name | 2,6-dichloropyridine-4-carboxamide | PubChem ^[2] |
| CAS Number | 89281-13-0 | ECHEMI ^[3] |

Synthesis and Purification

The synthesis of **2,6-dichloroisonicotinamide** typically involves the amidation of its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. A reliable method for preparing this precursor from citrazinic acid has been documented.^[4]

Synthesis of Precursor: 2,6-Dichloroisonicotinic Acid

The conversion of a dihydroxy pyridine to a dichloro derivative is a standard transformation in heterocyclic chemistry. The use of a chlorinating agent like phosphorus oxychloride (POCl_3) is effective for this purpose. The causality behind this choice lies in the ability of POCl_3 to act as both a chlorinating and dehydrating agent, efficiently replacing hydroxyl groups with chlorine atoms.

Experimental Protocol:^[4]

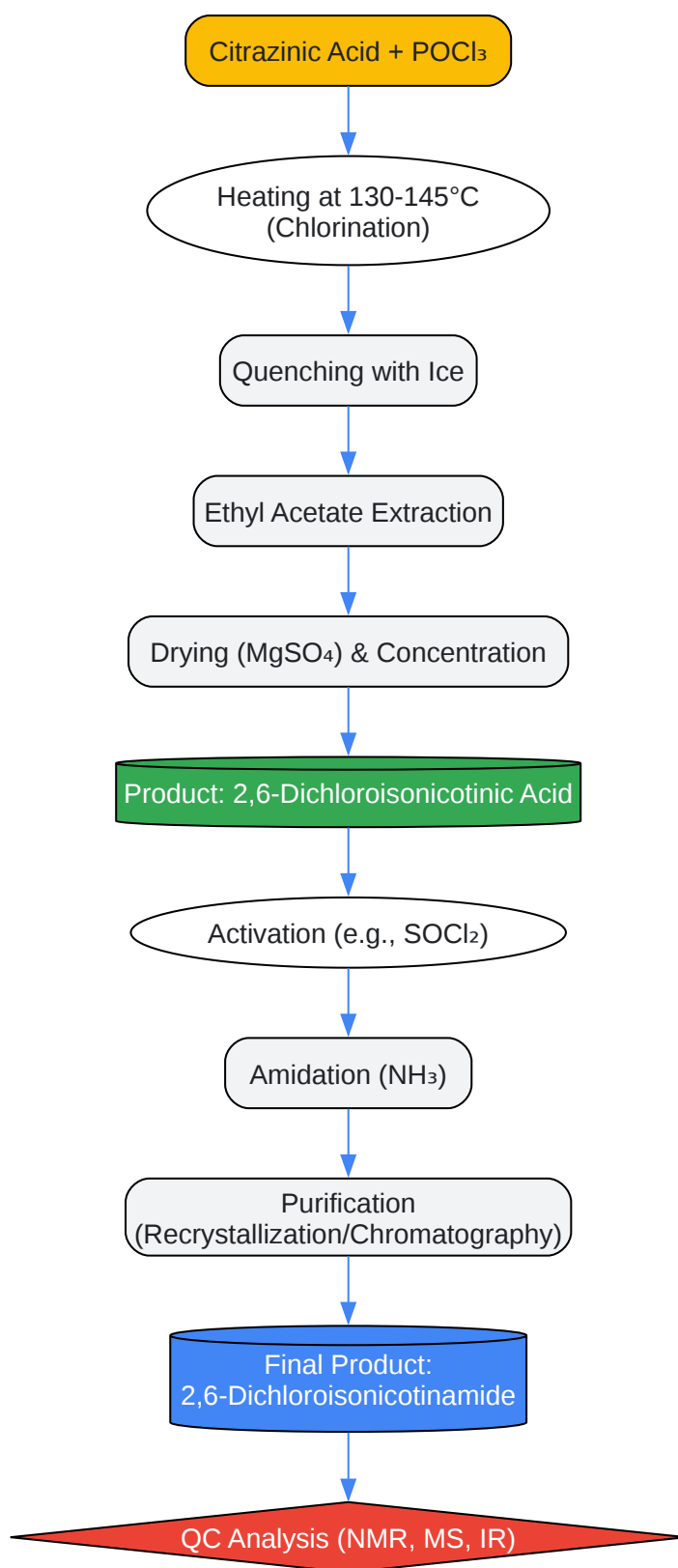
- Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, excess). The tetraethylammonium chloride serves as a phase-transfer catalyst and helps to improve the solubility and reactivity of the starting material.
- Heat the reaction mixture at 130 °C for 18 hours with constant stirring.
- Increase the temperature to 145 °C and continue the reaction for an additional 2 hours to ensure complete conversion.
- After completion, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the excess phosphorus oxychloride. This is a highly exothermic reaction and must be performed with caution in a well-ventilated fume hood.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Concentrate the organic phase under reduced pressure to yield the product, 2,6-dichloroisonicotinic acid, as a white solid (yield reported: 89%).^[4]

Conceptual Amidation to 2,6-Dichloroisonicotinamide

The conversion of the resulting 2,6-dichloroisonicotinic acid to the target amide can be achieved through several standard synthetic methods. A common approach involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

- **Activation:** React 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride to form the acyl chloride intermediate. This step is critical as the acyl chloride is much more electrophilic and susceptible to nucleophilic attack by ammonia than the parent carboxylic acid.
- **Amination:** Bubble ammonia gas through the solution containing the acyl chloride, or add an aqueous solution of ammonium hydroxide, to form the primary amide, **2,6-dichloroisonicotinamide**.

Synthesis and Purification Workflow



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Caption: General workflow for synthesis and purification.

Spectroscopic Analysis (Theoretical)

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation. While specific experimental data is not provided, the expected spectral features can be predicted based on the molecule's structure. These techniques validate the successful synthesis of the target compound.^[5]^[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at an m/z corresponding to the molecule's mass (~190 g/mol). A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M^+ , $[M+2]^+$, and $[M+4]^+$ peaks would appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms. Fragmentation would likely involve the loss of Cl, NH_2 , and the CO group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^[6]

- **N-H Stretch:** The amide group should exhibit two distinct peaks in the range of 3200-3400 cm^{-1} , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is characteristic of a primary amide.
- **C=O Stretch (Amide I band):** A strong, sharp absorption peak is expected around 1650-1680 cm^{-1} for the carbonyl stretch.
- **N-H Bend (Amide II band):** A peak around 1600-1640 cm^{-1} is expected due to the N-H bending vibration.
- **C-Cl Stretch:** Strong absorptions in the fingerprint region, typically between 600-800 cm^{-1} , would indicate the presence of C-Cl bonds.
- **Aromatic C-H and C=C/C=N Stretches:** Peaks corresponding to aromatic C-H stretching would appear just above 3000 cm^{-1} , while ring stretching vibrations would be observed in the 1400-1600 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: Due to the molecule's symmetry, the two protons on the pyridine ring (at C3 and C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected for these two protons. Its chemical shift would be downfield (likely > 8.0 ppm) due to the deshielding effects of the electronegative nitrogen atom and chlorine atoms. The two protons on the amide nitrogen ($-\text{NH}_2$) may appear as a broad singlet, and its chemical shift would be variable depending on the solvent and concentration.
- ^{13}C NMR: Four distinct signals would be expected in the proton-decoupled ^{13}C NMR spectrum:
 - One signal for the carbonyl carbon ($\text{C}=\text{O}$), expected around 160-170 ppm.
 - Three signals for the aromatic carbons: one for the two equivalent chlorinated carbons (C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon bearing the amide group (C4). The carbons attached to chlorine would be significantly shifted downfield.

Applications in Research and Development

The structural features of **2,6-dichloroisonicotinamide** make it a valuable intermediate in several areas of chemical research.

Role as a Synthetic Building Block

The primary application of **2,6-dichloroisonicotinamide** is as a versatile synthetic intermediate.^[1] The chlorine atoms are good leaving groups for nucleophilic aromatic substitution ($\text{S}_\text{N}\text{Ar}$) reactions. This allows for the introduction of various functionalities (e.g., amines, alkoxides, thiols) at the 2 and 6 positions, enabling the construction of a diverse library of substituted pyridine derivatives for screening in drug discovery programs.

Potential in Agrochemicals

The related compound, 2,6-dichloroisonicotinic acid, and its derivatives have been investigated as inducers of systemic acquired resistance (SAR) in plants.^[7] SAR is a plant's natural defense mechanism against pathogens. This suggests that **2,6-dichloroisonicotinamide**

could serve as a scaffold for developing new agrochemicals that protect crops by stimulating their innate immunity rather than acting as direct pesticides.[7]

Utility in Drug Discovery Scaffolding

Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atoms can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. They also enhance the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability. As such, the 2,6-dichloropyridine scaffold is a privileged structure for targeting a wide range of biological targets, and the amide functionality provides a handle for further derivatization to optimize potency and pharmacokinetic properties. The use of such scaffolds is a key strategy in modern model-informed drug development.[8][9]

Conclusion

2,6-Dichloroisonicotinamide is a strategically important chemical compound characterized by a reactive dichloropyridine core and a versatile amide handle. Its well-defined molecular structure and physicochemical properties, combined with established synthetic routes to its precursors, make it a readily accessible building block for advanced chemical synthesis. The theoretical spectroscopic profile provides a clear roadmap for its characterization. Its demonstrated utility and potential in the synthesis of pharmaceutical and agrochemical agents underscore its value to the scientific research and drug development communities.

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References

- 1. 2,6-Dichloroisonicotinamide [myskinrecipes.com]
- 2. PubChemLite - 2,6-dichloroisonicotinamide (C₆H₄Cl₂N₂O) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. lehigh.edu [lehigh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,6-Dichloroisonicotinamide molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350679#2-6-dichloroisonicotinamide-molecular-structure-and-formula]

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